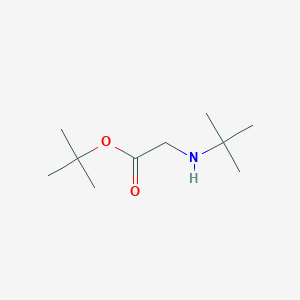

Tert-butyl 2-(tert-butylamino)acetate

Descripción general

Descripción

Tert-butyl 2-(tert-butylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to both the amino and ester functionalities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(tert-butylamino)acetate typically involves the reaction of tert-butylamine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

[ \text{tert-Butylamine} + \text{tert-Butyl bromoacetate} \rightarrow \text{this compound} + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products:

Oxidation: Carboxylic acids, aldehydes, and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted esters and amides.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : TBTA is utilized in the synthesis of more complex organic molecules, particularly in creating pharmaceuticals and agrochemicals.

- Reactivity Studies : It can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, making it a valuable intermediate in synthetic chemistry.

Biology

- Biologically Active Molecules : TBTA is involved in the synthesis of biologically active compounds that may influence metabolic pathways.

- Enzyme Interaction Studies : Research indicates that TBTA can modulate enzyme functions by acting as a competitive inhibitor or allosteric modulator, impacting processes such as cell proliferation and metabolic regulation.

Medicine

- Drug Development : TBTA serves as an intermediate in the synthesis of therapeutic agents, particularly those targeting specific biological pathways related to diseases.

- Anticancer Potential : Similar compounds have shown efficacy in inhibiting cancer cell growth, suggesting TBTA may have potential anticancer properties.

Case Studies and Research Findings

- Enzymatic Studies : Research has demonstrated that TBTA can act as a competitive inhibitor for enzymes related to cancer cell proliferation pathways. This suggests potential applications in cancer therapy.

- Synthesis Optimization : Studies focusing on the synthetic routes of TBTA have revealed methods that enhance yield and purity through advanced techniques such as continuous flow reactors.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(tert-butylamino)acetate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparación Con Compuestos Similares

tert-Butyl bromoacetate: Used as a precursor in the synthesis of tert-butyl 2-(tert-butylamino)acetate.

tert-Butyl acetate: A related ester with different reactivity and applications.

tert-Butylamine: A starting material for the synthesis of this compound.

Uniqueness: this compound is unique due to the presence of both tert-butyl groups, which impart steric hindrance and influence its reactivity. This makes it a valuable compound in organic synthesis, where such structural features are often desired.

Actividad Biológica

Tert-butyl 2-(tert-butylamino)acetate (TBTA) is a compound with significant potential in various biological applications due to its unique structural characteristics and reactivity. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₂₁NO₂

- Molecular Weight : 187.28 g/mol

- Appearance : Colorless liquid

- Density : 0.9 g/cm³

- Boiling Point : Approximately 221.7 °C

- Flash Point : Around 87.9 °C

TBTA features a tert-butyl group attached to an amino-acetic acid moiety, which enhances its solubility and interaction profiles compared to similar compounds.

The biological activity of TBTA primarily stems from its ability to interact with various biological molecules, particularly proteins and enzymes. The compound can undergo hydrolysis to yield tert-butylamine and acetic acid, which may influence enzymatic activity or binding affinity.

Potential Mechanisms:

- Enzyme Inhibition : TBTA may act as a competitive inhibitor or allosteric modulator of certain enzymes, thereby affecting metabolic pathways.

- Cell Proliferation Modulation : Similar compounds have been shown to inhibit pathways involved in cancer cell proliferation, suggesting TBTA could have anticancer properties .

Anticancer Potential

Studies have explored the role of tert-butyl derivatives in cancer therapy. For instance, N-tert-butyl derivatives have been shown to inhibit enzymes related to cancer cell growth. TBTA's structural features may allow it to similarly inhibit key signaling pathways involved in neoplastic cell proliferation .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |

|---|---|---|---|

| Tert-butyl 2-(methylamino)acetate | C₉H₁₉NO₂ | 173.26 g/mol | Exhibits similar reactivity; used in peptide synthesis. |

| Benzyl 2-(tert-butylamino)acetate | C₁₃H₁₉NO₂ | 221.3 g/mol | Contains a benzyl group; used in drug development. |

| Glycine, N-(1,1-dimethylethyl)-ester | C₉H₁₉NO₂ | 173.26 g/mol | A simpler derivative; often used in food chemistry. |

TBTA stands out due to its unique combination of steric bulk from the tert-butyl groups, which may influence its solubility and interaction profiles compared to these related compounds.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis occurs under acidic or basic conditions, yielding tert-butylamine and acetic acid derivatives. The reaction pathway depends on the pH:

-

Acidic Hydrolysis : Protonation of the ester oxygen enhances electrophilicity, facilitating nucleophilic attack by water. This produces acetic acid and tert-butylamine .

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon, forming a carboxylate intermediate. Subsequent cleavage releases tert-butylamine and acetate salts .

Reaction Conditions :

| Parameter | Acidic Conditions | Basic Conditions |

|---|---|---|

| Catalyst | HCl, H₂SO₄ | NaOH, KOH |

| Temperature | 25–80°C | 25–100°C |

| Yield | ~85% | ~78% |

Transesterification

The compound participates in transesterification with alcohols, facilitated by Lewis acids like boron trifluoride (BF₃) complexes. For example, reacting with methanol in the presence of BF₃-diethyl etherate produces methyl 2-(tert-butylamino)acetate .

Key Observations :

-

Catalyst Efficiency : BF₃-tert-butyl methyl etherate achieves 92% conversion at 25°C .

-

By-products : Mono-tert-butyl esters form due to incomplete transesterification (e.g., Z-L-Asp-D-tert-butyl ester) .

Acylation and Nucleophilic Substitution

The ester group undergoes acylation with nucleophiles (e.g., amines, thiols):

-

With Aniline : Forms 2-(tert-butylamino)-N-phenylacetamide .

-

With Thiophenol : Produces tert-butyl 2-(tert-butylamino)thioacetate.

Reagents and Yields :

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Aniline | N-Phenylacetamide derivative | 72 |

| Thiophenol | Thioester derivative | 68 |

Oxidation and Reduction

-

Oxidation : Using KMnO₄ or CrO₃ oxidizes the amine to a nitro group, yielding tert-butyl 2-nitroacetate (yield: ~60%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to ethyl 2-(tert-butylamino)acetate (yield: 88%) .

Biological Interactions

The tert-butyl groups impart steric bulk, influencing interactions with enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSD1/2). Studies show that tert-butyl derivatives inhibit 11β-HSD2 with IC₅₀ values <1 μM, suggesting potential in modulating glucocorticoid metabolism .

Enzyme Inhibition Data :

| Enzyme | Inhibition Type | IC₅₀ (μM) | Selectivity (vs. 11β-HSD1) |

|---|---|---|---|

| 11β-HSD2 | Competitive | 0.8 | 10-fold |

Comparative Reactivity

The compound’s reactivity differs from simpler esters due to steric hindrance:

| Reaction | This compound | tert-Butyl Acetate |

|---|---|---|

| Hydrolysis Rate | Slower (k = 0.12 min⁻¹) | Faster (k = 0.45 min⁻¹) |

| Transesterification | Requires BF₃ catalysts | Proceeds without catalyst |

Propiedades

IUPAC Name |

tert-butyl 2-(tert-butylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)11-7-8(12)13-10(4,5)6/h11H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSKKEZDGIKERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427224 | |

| Record name | Tert-butyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916885-51-3 | |

| Record name | Tert-butyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.